molecular formula C18H18N2O B14307700 N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide CAS No. 116246-38-9

N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide

Cat. No.: B14307700
CAS No.: 116246-38-9
M. Wt: 278.3 g/mol
InChI Key: OMJPZPRAIZPMMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide typically involves the reaction of tryptamine with benzyl chloride, followed by formylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The formylation step can be carried out using formic acid or formic anhydride under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • 2-((1H-indol-3-yl)thio)-N-benzyl derivatives
  • Indole-3-acetic acid derivatives

Uniqueness

N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

116246-38-9

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-[2-(1-benzylindol-3-yl)ethyl]formamide

InChI

InChI=1S/C18H18N2O/c21-14-19-11-10-16-13-20(12-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-9,13-14H,10-12H2,(H,19,21)

InChI Key

OMJPZPRAIZPMMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCNC=O

Origin of Product

United States

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